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These application notes provide a detailed overview of the National Surgical Adjuvant Breast
and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase Ill study that investigated the
efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage Il and Il colon
cancer.

Introduction

The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine
if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth
factor (VEGF), to a modified FOLFOX6 (MFOLFOX6) chemotherapy regimen could improve
outcomes for patients with resected stage Il or Ill colon cancer.[1] The primary goal was to
assess the impact on disease-free survival (DFS).[1][2][3]

Clinical Trial Design

The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between
September 2004 and October 2006.[4][5][6] Patients were stratified by the number of positive
lymph nodes and the participating institution.[1][7] The randomization was performed centrally
using a biased-coin minimization algorithm.[1][7]

Patient Population

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15599432?utm_src=pdf-interest
https://ascopubs.org/doi/10.1200/JCO.2010.30.0855
https://ascopubs.org/doi/10.1200/JCO.2010.30.0855
https://iro.uiowa.edu/esploro/outputs/journalArticle/Phase-III-Trial-Assessing-Bevacizumab-in/9984094543302771
http://www.nsabp.pitt.edu/C-08.asp
https://pubmed.ncbi.nlm.nih.gov/19414665/
https://ascopubs.org/doi/10.1200/jco.2009.27.18_suppl.lba4
https://www.researchgate.net/publication/313955487_A_phase_III_trial_comparing_mFOLFOX6_to_mFOLFOX6_plus_bevacizumab_in_stage_II_or_III_carcinoma_of_the_colon_Results_of_NSABP_Protocol_C-08
https://ascopubs.org/doi/10.1200/JCO.2010.30.0855
https://pmc.ncbi.nlm.nih.gov/articles/PMC3055856/
https://ascopubs.org/doi/10.1200/JCO.2010.30.0855
https://pmc.ncbi.nlm.nih.gov/articles/PMC3055856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The study enrolled patients with histologically confirmed stage Il (T3-4, NO, MO) or stage Il
(any T, N1-2, MO) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672
patients were included in the final analysis.[1][2]

Table 1: Patient Inclusion and Exclusion Criteria[1][8]

Criteria Description

Inclusion Criteria

Age > 18 years
) Histologically confirmed adenocarcinoma of the
Histology |
colon
Stage Il (T3-4, NO, MO) or Stage Il (any T, N1-2,
Stage

MO)

Eastern Cooperative Oncology Group (ECOG)
Performance Status
performance status of O or 1

Surgical removal of the primary tumor within 21
Surgery o
to 50 days before randomization

Exclusion Criteria

_ Prior chemotherapy or radiation therapy for
Prior Treatment
colon cancer

History of cerebral vascular accident, transient
) ) ischemic attack, symptomatic peripheral
Cardiovascular History ) ] ] )
vascular disease, or arterial thrombotic episode

within 12 months

New York Heart Association Class Il or IV
Cardiac Conditions cardiac disease, unstable angina within 12

months, or symptomatic arrhythmia

oth Other non-malignant systemic diseases that
er
would preclude study therapy
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Treatment Arms

Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]

e Control Arm: Received mFOLFOX6 chemotherapy alone.

o Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.

Table 2: Treatment Regimens[1][5]

Treatment Arm

Regimen Details

Duration

Control Arm

mFOLFOX6:- Oxaliplatin: 85
mg/mz2 IV on day 1-
Leucovorin: 400 mg/m2 IV on
day 1- Fluorouracil (5-FU): 400
mg/mz |V bolus on day 1,
followed by 2,400 mg/mz |V
infusion over 46
hoursRepeated every 2 weeks

for 12 cycles

6 months

Experimental Arm

MFOLFOX6 + Bevacizumab:-
Same mFOLFOX6 regimen as
the control arm- Bevacizumab:
5 mg/kg IV on day
1mFOLFOX6 repeated every 2
weeks for 12 cycles;
Bevacizumab repeated every 2

weeks for 26 doses

12 months (for Bevacizumab)

Endpoints

The primary and secondary endpoints of the study were:

e Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to

the first occurrence of colon cancer recurrence, a new primary cancer, or death from any

cause.[1][2][3]
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» Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]

Experimental Protocols
Chemotherapy and Bevacizumab Administration

The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the
experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]

Toxicity Assessment

Patient toxicity was monitored and graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with
ongoing monitoring for delayed adverse effects.[4]

Key Findings

The addition of bevacizumab to mMFOLFOX6 did not result in a statistically significant
improvement in the primary endpoint of DFS.[1][2]

Table 3: Summary of Efficacy Results[1][2]

Experimental
. Control Arm Arm Hazard Ratio
Endpoint P-value
(mFOLFOX®6) (mFOLFOX®6 + (95% Cl)

Bevacizumab)

3-Year DFS 75.5% 77.4% 0.89(0.76 -1.04) 0.15
5-Year OS 80.7% 82.5% 0.95(0.79-1.13) 0.56
3-Year DFS

84.7% 87.4% 0.82(0.54-1.25) 0.35
(Stage II)
3-Year DFS

72.4% 74.2% 0.90 (0.76 -1.08) 0.25
(Stage Il

While the overall DFS was not significantly improved, an exploratory analysis suggested a
transient benefit in DFS during the one-year period of bevacizumab administration.[2][5]
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However, this effect diminished after treatment completion.[1][9]

The safety analysis showed that the addition of bevacizumab was well-tolerated, with no
significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage,
or thrombotic events.[4] However, there was a higher incidence of grade 3 or higher
hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[4][10]

Visualizations
NSABP C-08 Trial Workflow
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Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.
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Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by
bevacizumab.

Conclusion

The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role
of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the
addition of bevacizumab to standard chemotherapy for this patient population, as it did not
significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact
on clinical practice and has guided future research in the field of adjuvant therapy for colon
cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: NSABP C-08 Clinical
Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599432#nsabp-c-08-clinical-trial-design-and-
patient-population]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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